molecular formula C12H19F2N3O4 B1407939 MFCD29049849 CAS No. 1448440-48-9

MFCD29049849

Cat. No.: B1407939
CAS No.: 1448440-48-9
M. Wt: 307.29 g/mol
InChI Key: QCIPQLRWQDVVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD29049849 is a chemical compound identified by its MDL number, with CAS registry number 1448440-48-9. Its molecular formula is C₁₂H₁₉F₂N₃O₄, and it has a molecular weight of 307.29 g/mol . The compound is commercially available, with storage and shipping guidelines emphasizing standard laboratory handling protocols .

Properties

IUPAC Name

tert-butyl N-[2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N3O4/c1-11(2,3)21-10(20)16-5-8(18)17-6-12(13,14)4-7(17)9(15)19/h7H,4-6H2,1-3H3,(H2,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPQLRWQDVVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for introducing the Boc group is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of a suitable base and Boc anhydride to achieve the desired protection.

Industrial Production Methods

In industrial settings, the continuous flow reactor method is preferred for the synthesis of Boc-protected compounds. This method allows for better control over reaction conditions, higher yields, and easier product separation .

Chemical Reactions Analysis

Types of Reactions

MFCD29049849 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

MFCD29049849 has several applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD29049849 involves the interaction of its functional groups with specific molecular targets. The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The difluoropyrrolidine moiety may also play a role in stabilizing interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD29049849, we compare it with structurally and functionally analogous compounds, prioritizing data from validated sources and experimental studies.

Table 1: Structural and Physical Property Comparison

Property This compound (C₁₂H₁₉F₂N₃O₄) CAS 1046861-20-4 (C₆H₅BBrClO₂) CAS 1533-03-5 (C₁₀H₉F₃O) CAS 1761-61-1 (C₇H₅BrO₂)
Molecular Weight 307.29 g/mol 235.27 g/mol 202.17 g/mol 201.02 g/mol
Key Functional Groups Fluorine, amine, ether Boronic acid, halogens Trifluoromethyl, ketone Bromine, carboxylic acid
Solubility Not reported 0.24 mg/mL (ESOL) Not reported 0.687 mg/mL (ESOL)
Log Po/w (XLOGP3) Not reported 2.15 Not reported Not reported
Synthesis Method Not disclosed Pd-catalyzed cross-coupling Condensation reaction Catalyzed imidazole synthesis

Key Findings:

Structural Diversity: this compound features a fluorinated aromatic backbone with multiple heteroatoms (N, O), distinguishing it from halogen-rich analogs like CAS 1046861-20-4 (boron-bromine) and CAS 1761-61-1 (bromine-carboxylic acid) .

Physicochemical Properties :

  • Solubility : CAS 1046861-20-4 and CAS 1761-61-1 exhibit low aqueous solubility (0.24–0.687 mg/mL), typical of halogenated organics. This compound’s solubility remains uncharacterized but may align with its polar functional groups (amine, ether) .
  • Lipophilicity : The higher Log P of CAS 1046861-20-4 (2.15) implies greater lipid membrane permeability compared to this compound, though the latter’s Log P is undefined .

Synthetic Accessibility :

  • This compound’s synthesis route is undisclosed, whereas analogs like CAS 1046861-20-4 and CAS 1761-61-1 employ transition metal catalysis (Pd) and green chemistry principles (ionic liquids), respectively . This highlights a gap in published methodologies for this compound.

Functional Similarities :

  • Like CAS 1533-03-5, this compound’s fluorine content may enhance binding affinity in catalysis or medicinal chemistry, though direct evidence is lacking .
  • The amine group in this compound could facilitate coordination with transition metals, akin to phosphine-alkene ligands described in hybrid ligand systems .

Biological Activity

MFCD29049849, also known as 3-(3-Fluoro-2-nitrophenyl)thiazolidine, is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a thiazolidine ring, which contains both sulfur and nitrogen atoms, along with a 3-fluoro-2-nitrophenyl substituent. This unique combination contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Modulation : The compound interacts with various enzymes, influencing their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Microbial Growth Inhibition : Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
  • Induction of Apoptosis : In cancer cells, this compound has been observed to induce apoptosis through intrinsic and extrinsic pathways, thereby reducing cell viability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines:

  • Leukemia Cells (CCRF-CEM) : Exhibited an IC50 value of approximately 13.4 µM, indicating effective cytotoxicity.
  • Non-Small Cell Lung Cancer (NCI-H522) : Showed a growth inhibition percentage (GP%) of 54.32% at specific concentrations.

Case Study : A study involving hybrid molecules containing thiazolidine scaffolds reported that derivatives similar to this compound displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 5.02 µM to 15.24 µM.

Research Findings

Recent studies have explored the potential of thiazolidine derivatives in drug design:

  • Hybrid Molecules : Research has indicated that combining thiazolidine with other pharmacophores enhances its anticancer activity. For example, hybrids with non-steroidal anti-inflammatory drugs (NSAIDs) have shown improved efficacy against various cancer types.
  • Mechanistic Insights : Molecular docking studies suggest that these compounds bind effectively to targets such as topoisomerase II, which is crucial for DNA replication in cancer cells, thereby inhibiting their proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD29049849
Reactant of Route 2
Reactant of Route 2
MFCD29049849

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.